P-gp inhibitor 20

P-glycoprotein inhibition multidrug resistance reversal MCF-7/ADR

P-gp inhibitor 20 (Compound H27) is a novel indole-selenide P-gp inhibitor with nanomolar potency (IC50=46.6 nM) and exceptional MDR reversal (271.7-fold) in MCF-7/ADR cells. Its intrinsic cytotoxicity is 25.3% lower than tariquidar, providing superior signal-to-noise in chemosensitization assays. It blocks P-gp efflux dose-dependently without altering protein expression, confirmed by UIC-2 shift assay. This compound is ideal for in vitro MDR reversal studies and serves as a validated starting point for medicinal chemistry optimization of next-generation P-gp inhibitors. Choose this compound for precise, reproducible P-gp functional blockade with minimal off-target effects.

Molecular Formula C30H28N4O3Se
Molecular Weight 571.5 g/mol
Cat. No. B12365406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 20
Molecular FormulaC30H28N4O3Se
Molecular Weight571.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C(C=C2)NC=C3[Se]C4=CC=CC(=C4)C(=O)N5CCC6=CC(=C(C=C6C5)OC)OC
InChIInChI=1S/C30H28N4O3Se/c1-33-17-23(15-32-33)19-7-8-26-25(12-19)29(16-31-26)38-24-6-4-5-21(11-24)30(35)34-10-9-20-13-27(36-2)28(37-3)14-22(20)18-34/h4-8,11-17,31H,9-10,18H2,1-3H3
InChIKeyZTWKGKOFJUEBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-gp Inhibitor 20 (Compound H27) Scientific Baseline and Procurement Context


P-gp inhibitor 20 (also designated Compound H27) is a low-cytotoxicity, selenium-containing indole derivative that functions as a selective inhibitor of P-glycoprotein (P-gp/ABCB1) [1]. It acts by dose-dependently blocking the drug efflux function of P-gp without altering protein expression, thereby reversing multidrug resistance (MDR) in P-gp-overexpressing cancer cells [2]. This compound belongs to a novel class of indole-selenide scaffolds developed via a scaffold-hopping strategy .

P-gp Inhibitor 20 Procurement Risk: Why In-Class P-gp Inhibitors Cannot Be Assumed Interchangeable


P-glycoprotein inhibitors exhibit substantial heterogeneity in potency, off-target effects, and mechanism-of-action despite shared nominal classification [1]. First-generation agents (e.g., verapamil) demonstrate weak P-gp inhibition at therapeutically tolerable doses and carry significant cardiovascular liabilities [2]. Third-generation inhibitors (e.g., tariquidar, zosuquidar) achieve nanomolar potency but have encountered clinical attrition due to adverse toxicity profiles and variable selectivity [3][4]. Direct comparative data demonstrate that even structurally distinct inhibitors within the same generation produce divergent MDR reversal efficiency and cytotoxicity outcomes when tested under identical conditions [5]. Consequently, substituting one P-gp inhibitor for another without compound-specific quantitative evidence introduces significant experimental confounders in MDR reversal studies.

P-gp Inhibitor 20 Comparative Evidence for Scientific Selection and Procurement Decisions


P-gp Inhibitor 20 vs. Tariquidar: Direct Head-to-Head MDR Reversal Activity in MCF-7/ADR Cells

In a direct comparative study within the same experimental series, P-gp inhibitor 20 (Compound H27) demonstrated a reversal fold of 271.7 in MCF-7/ADR cells, marginally surpassing the third-generation P-gp inhibitor tariquidar (reversal fold: 261.6) [1]. The reversal fold quantifies the compound's capacity to restore chemotherapeutic sensitivity in P-gp-overexpressing resistant cancer cells.

P-glycoprotein inhibition multidrug resistance reversal MCF-7/ADR indole-selenide

P-gp Inhibitor 20 vs. Tariquidar: Direct Cytotoxicity Comparison for Off-Target Risk Assessment

Under identical experimental conditions, P-gp inhibitor 20 (Compound H27) exhibited a cytotoxicity inhibition ratio of 33.7%, which is substantially lower than the 45.1% inhibition ratio observed for tariquidar [1]. This indicates a more favorable intrinsic cytotoxicity profile for the selenide-containing compound.

P-glycoprotein inhibitor cytotoxicity MCF-7/ADR off-target effects

P-gp Inhibitor 20: Unique Scaffold and Direct P-gp Binding Evidence

P-gp inhibitor 20 represents a novel indole-selenide scaffold class, which is structurally distinct from the anthranilamide-based tariquidar and other established P-gp inhibitors [1]. A UIC-2 reactivity shift assay confirmed that H27 binds directly to P-gp and induces a conformational change in the transporter [1]. Molecular docking studies further revealed that H27 engages key active-site residues through hydrogen bonding, arene-H interactions, and hydrophobic contacts [1].

P-glycoprotein indole-selenide scaffold UIC-2 reactivity shift molecular docking

P-gp Inhibitor 20 vs. Verapamil and Elacridar: Cross-Study Potency Comparison in MCF-7/ADR System

P-gp inhibitor 20 demonstrates an IC50 of 46.6 nM for reversing MDR in MCF-7/ADR cells [1]. As a cross-study benchmark, verapamil (a first-generation P-gp inhibitor) exhibits an IC50 of approximately 14.3 µM in rhodamine 123 accumulation assays using the same cell line [2], while elacridar (a third-generation inhibitor) shows an IC50 of 0.16–0.193 µM for P-gp inhibition .

P-glycoprotein IC50 MCF-7/ADR verapamil elacridar

P-gp Inhibitor 20 Evidence-Backed Application Scenarios for Research and Procurement


MDR Reversal Studies in P-gp-Overexpressing Cancer Cell Models

P-gp inhibitor 20 is optimally suited for in vitro investigations of multidrug resistance reversal in P-gp-overexpressing cell lines such as MCF-7/ADR. Its nanomolar potency (IC50 = 46.6 nM) and demonstrated reversal fold of 271.7 [1] enable robust P-gp functional blockade at low concentrations, minimizing off-target cellular effects. The compound's direct P-gp binding, as evidenced by UIC-2 reactivity shift assay, and its ability to inhibit efflux without altering P-gp expression [1] make it a precise tool for dissecting P-gp-mediated drug transport mechanisms.

Co-Administration Experiments with Chemotherapeutic Agents Requiring Low Intrinsic Cytotoxicity

For combination studies where the chemosensitizing effect of P-gp inhibition must be distinguished from direct compound cytotoxicity, P-gp inhibitor 20 provides a favorable profile. Its intrinsic cytotoxicity (33.7% inhibition ratio) is 25.3% lower than that of tariquidar (45.1%) when tested under identical conditions [1]. This reduced baseline cytotoxicity enhances the signal-to-noise ratio in viability assays, facilitating accurate quantification of chemotherapeutic drug sensitization.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns Targeting Novel P-gp Scaffolds

As a representative of a novel indole-selenide chemical class, P-gp inhibitor 20 serves as a validated starting point for medicinal chemistry optimization programs aimed at developing next-generation P-gp inhibitors [1]. The selenium-containing scaffold offers distinct physicochemical properties and binding interactions (H-bonding, arene-H contacts, hydrophobic interactions) that differentiate it from anthranilamide-based inhibitors like tariquidar [1]. This structural divergence presents opportunities for exploring alternative P-gp pharmacophores with potentially improved selectivity and pharmacokinetic profiles.

Benchmarking and Comparative Pharmacology of P-gp Inhibitor Generations

P-gp inhibitor 20 provides a contemporary reference compound for comparative studies evaluating the potency, cytotoxicity, and mechanism of action across different P-gp inhibitor generations. With a potency profile (IC50 = 46.6 nM) that is approximately 307-fold greater than first-generation verapamil (IC50 ≈ 14.3 µM) and comparable to third-generation elacridar (IC50 ≈ 160–193 nM) [1][2], this compound enables systematic cross-generational pharmacological assessments in standardized MCF-7/ADR assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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